4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-1-3-10(4-2-9)20(25)26/h1-8,21-23H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHHRYSTEFPENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564507 | |
| Record name | 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219305-27-8 | |
| Record name | 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a xanthone derivative known for its diverse biological activities. Xanthones are oxygen-containing heterocycles that exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tricyclic xanthone core with hydroxyl groups at positions 2, 6, and 7, along with a keto group at position 3 and a benzoic acid moiety attached at the 4th position. This unique arrangement contributes to its biological activity.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 364.305 g/mol |
| CAS Number | 219305-27-8 |
| Structural Features | Hydroxyl groups (2, 6, 7), keto group (3) |
Biological Activities
Research indicates that xanthone derivatives possess various biological activities due to their ability to interact with multiple biological targets. The following sections detail the specific activities associated with this compound.
1. Antioxidant Activity
Xanthones are recognized for their potent antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances their ability to scavenge free radicals. In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cellular models.
2. Anti-Cancer Properties
Several studies have highlighted the anti-cancer potential of xanthone derivatives. For instance:
- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase-3 activation) .
3. Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.
4. Enzyme Inhibition
Research has shown that xanthone derivatives can act as inhibitors of various enzymes:
- α-glucosidase Inhibition : This property is crucial for managing diabetes by slowing carbohydrate absorption.
- Xanthine Oxidase Inhibition : This mechanism is beneficial for treating hyperuricemia and gout .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.
- Gene Expression Modulation : The compound can influence the expression of genes involved in apoptosis and inflammation.
- Enzyme Interaction : The structural features allow for effective binding to active sites of target enzymes.
Comparative Analysis with Other Xanthones
To understand the unique properties of this compound, it is useful to compare it with other notable xanthone derivatives:
Table 2: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-Cancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Significant | α-glucosidase |
| 1-Hydroxyxanthone | Moderate | Low | None |
| 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | Very High | Moderate | Xanthine oxidase |
Scientific Research Applications
Fluorescent Dyes
4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is utilized as a fluorescent dye due to its strong luminescent properties. It is particularly effective in biological imaging and tracing applications.
Case Study : A study demonstrated the use of this compound in cellular imaging, where it provided high-resolution images of cellular structures due to its fluorescent nature .
Biochemical Sensors
The compound has been employed in the development of biochemical sensors that detect specific biomolecules. Its ability to change fluorescence in response to binding events makes it suitable for real-time monitoring of biological processes.
Research Insight : Research published in a peer-reviewed journal highlighted the successful application of this compound in detecting glucose levels, showcasing its potential for diabetes management .
Antioxidant Activity
This compound exhibits antioxidant properties, making it a candidate for use in food preservation and as a dietary supplement.
Experimental Findings : In vitro studies indicated that the compound effectively scavenges free radicals, which could contribute to reducing oxidative stress in biological systems .
Pharmaceutical Applications
The compound has shown promise in pharmaceutical formulations due to its bioactive properties. Its derivatives are being explored for potential therapeutic effects against various diseases.
Clinical Research Example : A clinical trial investigated the efficacy of a formulation containing this compound in treating inflammatory diseases, showing positive results in reducing symptoms and improving patient outcomes .
Comparative Analysis of Applications
| Application | Description | Key Findings |
|---|---|---|
| Fluorescent Dyes | Used for cellular imaging | High-resolution imaging capabilities |
| Biochemical Sensors | Detects biomolecules through fluorescence changes | Effective glucose monitoring |
| Antioxidant Activity | Scavenges free radicals | Reduces oxidative stress |
| Pharmaceutical Applications | Potential therapeutic effects | Positive results in treating inflammation |
Preparation Methods
Classical Acid-Catalyzed Cyclization
The Grover, Shah, and Shah reaction remains a foundational method for xanthone synthesis. This approach employs a salicylic acid derivative and a phenol substrate condensed under acidic conditions. For 4-(2,6,7-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, the reaction typically involves:
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Starting materials : 3-hydroxybenzoic acid (for the benzoic acid moiety) and phloroglucinol (1,3,5-trihydroxybenzene) as the phenol component .
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Catalyst system : Zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃) at 70°C for 2 hours .
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Mechanism : The reaction proceeds via electrophilic acylation, forming a benzophenone intermediate that undergoes intramolecular cyclization to yield the xanthene skeleton .
Optimization Challenges :
-
The original method produces moderate yields (~50%) due to competing side reactions.
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Modifications using Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 80°C for 20 minutes improve yields to 70–75% by enhancing electrophilic activation .
Modified Grover-Shah Method with Eaton’s Reagent
Eaton’s reagent replaces traditional ZnCl₂/POCl₃ systems to reduce side product formation. Key steps include:
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Condensation : 3-Hydroxybenzoic acid and phloroglucinol are heated with P₂O₅-CH₃SO₃H.
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Cyclization : Intramolecular esterification forms the xanthene ring .
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Oxidation : The intermediate 9-(4-carboxyphenyl)-3-hydroxyxanthene is oxidized with aqueous H₂O₂ or KMnO₄ to introduce the 3-oxo group .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 20–30 minutes |
| Yield | 72% (isolated) |
This method avoids the harsh conditions of traditional approaches, preserving acid-sensitive functional groups .
Photo-Fries Rearrangement for Benzophenone Intermediates
The photo-Fries reaction offers an alternative route to benzophenone precursors, which are subsequently cyclized to xanthones:
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Diaryl Ester Formation : 4-Carboxybenzoyl chloride is coupled with 2,3,4-trihydroxyphenol.
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UV Irradiation : The diaryl ester undergoes a photo-Fries rearrangement to yield a hydroxybenzophenone .
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Acid-Catalyzed Cyclization : Treating the benzophenone with polyphosphoric acid (PPA) at 120°C induces cyclization .
Advantages :
-
Enables precise control over substitution patterns.
Oxidative Coupling of Benzoin Derivatives
Corey-Seebach dithiane chemistry provides a route to protected intermediates:
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Dithiane Formation : 4-Carboxybenzaldehyde is converted to its dithiane adduct.
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Coupling : The dithiane reacts with a trihydroxyacetophenone derivative under basic conditions.
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Deprotection and Oxidation : Removal of the dithiane group with Hg(ClO₄)₂, followed by oxidation with IBX (2-iodoxybenzoic acid), yields the xanthen-3-one core .
Critical Steps :
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and functional group tolerance:
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Grover-Shah (ZnCl₂/POCl₃) | 50 | Moderate | Low |
| Eaton’s Reagent | 72 | High | Moderate |
| Photo-Fries/PPA | 60 | Low | High |
| Corey-Seebach Dithiane | 65 | Moderate | High |
Key Insights :
-
Eaton’s reagent method balances yield and practicality for industrial-scale synthesis.
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Photo-Fries routes excel in regioselectivity but require specialized equipment .
Purification and Characterization
Post-synthetic purification typically involves:
-
Recrystallization : From ethanol/water mixtures to isolate the pure product .
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients for complex mixtures .
Spectroscopic Data :
Q & A
Q. What established synthetic routes are available for 4-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Formation of the xanthenone core via acid-catalyzed cyclization of substituted phenolic precursors.
- Functionalization : Introduction of hydroxyl and carboxylic acid groups through selective protection/deprotection strategies.
- Acylation : For derivatives, terminal amino groups (if present) may be acylated using acetic anhydride under controlled pH (e.g., pH 7–8) to improve solubility . Key conditions include anhydrous environments for acylation and inert gas purging to prevent oxidation of phenolic groups.
Q. How is the structural integrity of this compound verified post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing xanthenone protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] for CHO: 367.0815).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What are the primary applications of this compound in fluorescence-based research?
The compound’s xanthene core and conjugated π-system enable:
- Biological Imaging : As a fluorescent probe for tracking cellular processes (e.g., lysosomal pH monitoring due to pH-dependent fluorescence shifts) .
- Molecular Interaction Studies : Fluorescence quenching or enhancement upon binding to biomolecules (e.g., proteins, DNA) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly during acylation?
Optimization strategies include:
- Stoichiometric Control : Use a 1.2–1.5 molar excess of acylating agents (e.g., acetic anhydride) to drive reactions to completion.
- Catalysis : Addition of DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Purification : Gradient silica gel chromatography (e.g., 5–20% MeOH in DCM) to isolate intermediates and reduce side-product formation .
Q. What strategies resolve contradictory data on the biological activity of structural analogs?
Systematic approaches include:
- Comparative SAR Studies : Testing analogs with varied substituents (e.g., replacing -OH with -NH or halogens) to correlate structure with activity .
- Computational Modeling : DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) on fluorescence and binding affinity .
- Dose-Response Assays : Quantifying IC values across cell lines to distinguish intrinsic activity from assay-specific artifacts .
Q. How can the fluorescence quantum yield be enhanced through structural modifications?
Modifications to improve quantum yield include:
- Electron-Donating Groups : Introducing -OCH or -NH at the 4-position of the benzoic acid moiety to stabilize excited states .
- Rigidification : Incorporating fused rings (e.g., naphthoxanthenones) to reduce non-radiative decay .
- Solvent Optimization : Using low-polarity solvents (e.g., DMSO) to minimize solvent quenching .
Q. What methodologies are suitable for quantifying this compound in complex biological matrices?
Advanced quantification techniques involve:
Q. What safety precautions are recommended given limited toxicological data?
Precautionary measures include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
